![molecular formula C6H9N3O B2624144 (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol CAS No. 1248451-67-3](/img/structure/B2624144.png)
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol
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Description
“(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol” is a chemical compound with the CAS Number: 1248451-67-3. It has a molecular weight of 139.16 and its IUPAC name is the same as the common name . The compound is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol” is 1S/C6H9N3O/c10-3-5-7-6(9-8-5)4-1-2-4/h4,10H,1-3H2,(H,7,8,9). This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
“(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol” is an oil that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Safety And Hazards
Future Directions
The future directions for the study and application of “(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol” and similar compounds largely depend on the results of ongoing research. Given the interest in 1,2,4-triazole derivatives in medicinal chemistry, it is likely that these compounds will continue to be explored for their potential therapeutic properties .
properties
IUPAC Name |
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-3-5-7-6(9-8-5)4-1-2-4/h4,10H,1-3H2,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIVALJZVPOZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol |
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